2-Fluoro-3-(trifluoromethoxy)benzoyl chloride

Beschreibung

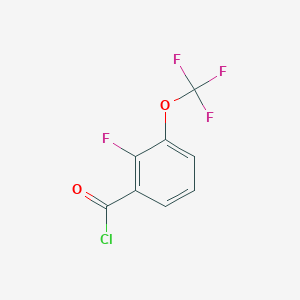

2-Fluoro-3-(trifluoromethoxy)benzoyl chloride is a fluorinated aromatic acyl chloride characterized by a benzene ring substituted with fluorine at position 2 and a trifluoromethoxy (-OCF₃) group at position 3. Its molecular formula is C₈H₃ClF₄O₂, with a calculated molecular weight of 242.55 g/mol (derived from structural analogues in , and 13). This compound is a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where fluorinated groups enhance metabolic stability and bioavailability .

Eigenschaften

IUPAC Name |

2-fluoro-3-(trifluoromethoxy)benzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-7(14)4-2-1-3-5(6(4)10)15-8(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSMSODHCUDYTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(trifluoromethoxy)benzoyl chloride typically involves the chlorination of 2-Fluoro-3-(trifluoromethoxy)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-Fluoro-3-(trifluoromethoxy)benzoic acid.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Catalysts: Palladium catalysts are often used in coupling reactions.

Solvents: Organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and toluene are commonly used.

Major Products Formed

Amides and Esters: Formed through nucleophilic substitution.

Biaryl Compounds: Formed through coupling reactions.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-3-(trifluoromethoxy)benzoyl chloride is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis to introduce fluoro and trifluoromethoxy groups into target molecules.

Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.

Medicine: Used in the development of drug candidates with improved pharmacokinetic properties.

Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-(trifluoromethoxy)benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to form new carbon-heteroatom bonds. The presence of the fluoro and trifluoromethoxy groups can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The reactivity and applications of benzoyl chlorides are highly dependent on substituent positions and electronic properties. Below is a comparative analysis of structurally related compounds:

Table 1: Key Parameters of 2-Fluoro-3-(trifluoromethoxy)benzoyl Chloride and Analogues

Key Observations :

- Positional Isomerism : The trifluoromethoxy group’s position (ortho, meta, para) significantly impacts electronic and steric effects. For example, 4-(trifluoromethoxy)benzoyl chloride (para-substituted) exhibits lower steric hindrance compared to the ortho-substituted 2-(trifluoromethoxy) analogue, enhancing its reactivity in nucleophilic substitutions .

- Electron-Withdrawing Effects: Both fluorine and trifluoromethoxy groups are electron-withdrawing, stabilizing the carbonyl group and increasing electrophilicity. This makes this compound more reactive than non-fluorinated benzoyl chlorides (e.g., methoxy-substituted derivatives in ) .

- Chlorine vs.

Biologische Aktivität

Overview

2-Fluoro-3-(trifluoromethoxy)benzoyl chloride (CAS No. 208173-19-7) is an organic compound that belongs to the class of benzoyl chlorides, characterized by the presence of fluorine and trifluoromethoxy groups. Its molecular formula is C₈H₃ClF₄O, with a molecular weight of 226.56 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and chemical biology.

- Molecular Formula : C₈H₃ClF₄O

- Molecular Weight : 226.56 g/mol

- Boiling Point : 192–194 °C

- Density : 1.517 g/cm³

- Flash Point : 101 °C

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Notably, compounds with similar structures have shown interactions with the serotonergic system, which plays a crucial role in mood regulation and several neurological functions.

Target Interactions

- Serotonergic System : Related compounds have been noted to modulate serotonin pathways, suggesting potential applications in treating mood disorders or other serotonin-related conditions.

- Enzyme Inhibition : The presence of the trifluoromethoxy group enhances metabolic stability and bioavailability, making it a promising candidate for enzyme inhibition studies .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

| Study Type | Observations |

|---|---|

| Enzyme Activity | Inhibition of specific enzymes related to cancer pathways |

| Cell Viability | Reduced viability in cancer cell lines at concentrations >10 µM |

| Serotonin Modulation | Altered serotonin levels in neuronal cultures, indicating potential antidepressant effects |

Case Studies

- Anticancer Activity :

- Neurological Effects :

Synthesis and Yield

The synthesis of this compound has been optimized to achieve high yields:

| Reaction Conditions | Yield (%) | Purity (%) |

|---|---|---|

| Reaction with ammonium hydroxide in THF at 2°C for 2h | 91.9 | 95.9 |

This high yield indicates the compound's feasibility for large-scale production, which is essential for further biological testing and potential pharmaceutical applications .

Q & A

Q. What mechanistic insights explain its reduced carcinogenicity compared to benzotrichloride?

- Methodological Answer : Unlike benzotrichloride (which releases chloroform under hydrolysis), this compound’s stability and lower bioaccumulation potential reduce genotoxic metabolites. Computational studies (e.g., DFT for hydrolysis pathways) and in vitro CYP450 assays can elucidate metabolic differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.